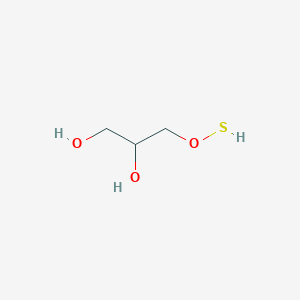

3-(Sulfanyloxy)propane-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"3-(Sulfanyloxy)propane-1,2-diol" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to a class of compounds that contain both hydroxyl and thiol groups, offering versatile reactivity and functionality.

Synthesis Analysis

The synthesis of related compounds often begins with commercially available precursors, undergoing a series of reactions to introduce sulfanyl and hydroxyl groups. For example, Simmons et al. (2011) described a synthetic route to a mixed diol-dithiol compound starting from 2,2-bis(hydroxymethyl)propane-1,3-diol, illustrating key intermediates and structural characterizations in their study (Simmons, Pickett, & Wright, 2011).

Molecular Structure Analysis

The molecular structure of related sulfanyl compounds reveals interesting features such as intramolecular contacts and hydrogen bonding, contributing to their stability and reactivity. The crystal structures of intermediates in the synthesis of similar compounds have been detailed, showcasing the complexity of these molecules (Simmons, Pickett, & Wright, 2011).

科学的研究の応用

Synthetic Pathways and Intermediate Compounds

Research has been conducted on synthetic routes and key intermediates for compounds similar to 3-(Sulfanyloxy)propane-1,2-diol. For example, a study detailed a new synthetic pathway for 2,2-bis(sulfanylmethyl)propane-1,3-diol, starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol, and described the structures of two intermediates in this synthesis (Simmons, Pickett, & Wright, 2011).

Catalysts in Organic Synthesis

A novel and green catalyst, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel, has been introduced for the formylation of alcohols and amines under neat conditions at room temperature, showing the versatility of sulfanyloxy-based compounds in catalyzing organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Downstream Processing in Microbial Production

Another study reviews the downstream processing of biologically produced diols, including 1,3-propanediol, highlighting the significance of these compounds in biotechnology and industrial applications. The separation of diols from fermentation broth, a crucial step in their production process, was discussed in detail, emphasizing the need for improved methods to enhance yield, purity, and energy efficiency (Xiu & Zeng, 2008).

Lipase-Catalyzed Regioselective Monoacetylation

Optically pure 3-aryloxy-1,2-propanediols serve as important intermediates for pharmaceutical compounds. Research into the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of these diols has been conducted, providing insights into enzyme-catalyzed transformations and their applications in the synthesis of complex molecules (Pawar & Yadav, 2015).

Materials Science and Additives

In the field of materials science, studies have investigated the use of compounds like 3-(Sulfanyloxy)propane-1,2-diol as additives to improve the properties of materials. For instance, research on 1,3-propane sultone (PS) as an additive for graphite electrodes in lithium batteries shows that it can significantly enhance electrochemical performances by suppressing solvent decomposition (Park, Nakamura, Lee, & Yoshio, 2009).

特性

IUPAC Name |

3-sulfanyloxypropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c4-1-3(5)2-6-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBCFDJXRVLEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COS)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603170 |

Source

|

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Sulfanyloxy)propane-1,2-diol | |

CAS RN |

120785-95-7 |

Source

|

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)